

Spectroscopic analysis of 2-(2-Aminoethyl)pyridine (NMR, FTIR, Mass Spec)

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Compound of Interest

Compound Name: 2-(2-Aminoethyl)pyridine

Cat. No.: B145717

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Spectroscopic Analysis of 2-(2-Aminoethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **2-(2-Aminoethyl)pyridine** using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The data and protocols presented herein are intended to serve as a comprehensive resource for the characterization and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **2-(2-Aminoethyl)pyridine** by probing the magnetic properties of its atomic nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum for **2-(2-Aminoethyl)pyridine** is typically run in a deuterated solvent such as chloroform-d (CDCl₃).

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.5	d	1H	H6 (Pyridine)
~7.6	t	1H	H4 (Pyridine)
~7.1	d	1H	H3 (Pyridine)
~7.1	t	1H	H5 (Pyridine)
~3.0	t	2H	-CH ₂ - (adjacent to Pyridine)
~2.9	t	2H	-CH ₂ - (adjacent to NH ₂)
~1.5	s (broad)	2H	-NH ₂

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~160	C2 (Pyridine)
~149	C6 (Pyridine)
~136	C4 (Pyridine)
~123	C5 (Pyridine)
~121	C3 (Pyridine)
~42	-CH ₂ - (adjacent to Pyridine)
~40	-CH ₂ - (adjacent to NH ₂)

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in **2-(2-Aminoethyl)pyridine** by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3250	Medium	N-H stretch (primary amine)
3100 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Medium	C-H stretch (aliphatic)
~1600	Strong	N-H bend (primary amine)
1590, 1570, 1470, 1430	Strong	C=C and C=N stretch (pyridine ring)
~1100	Medium	C-N stretch (aliphatic amine)
780 - 740	Strong	C-H out-of-plane bend (ortho-disubstituted pyridine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **2-(2-Aminoethyl)pyridine**, aiding in its identification and structural elucidation. The molecular weight of **2-(2-Aminoethyl)pyridine** is 122.17 g/mol .[\[1\]](#)

Electron Ionization (EI) Mass Spectrum

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

m/z	Relative Intensity	Proposed Fragment Ion
122	Moderate	$[M]^+$ (Molecular Ion)
106	High	$[M - NH_2]^+$
93	High	$[M - C_2H_4N]^+$ (Pyridylmethyl cation)
78	Moderate	$[C_5H_4N]^+$ (Pyridine radical cation)

Experimental Protocols

NMR Sample Preparation[2][3][4][5][6]

- Sample Weighing: Accurately weigh 5-20 mg of **2-(2-Aminoethyl)pyridine** for 1H NMR and 20-50 mg for ^{13}C NMR.[2]
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d ($CDCl_3$).
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2][3] Gentle vortexing or sonication can aid dissolution.
- Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To remove any particulate matter, a small cotton plug can be placed in the pipette.[4]
- Capping and Labeling: Cap the NMR tube and label it clearly.
- Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will then be locked onto the deuterium signal of the solvent, shimmed to optimize the magnetic field homogeneity, and the probe will be tuned.[2]

FTIR Sample Preparation (KBr Pellet Method)[7][8][9][10][11]

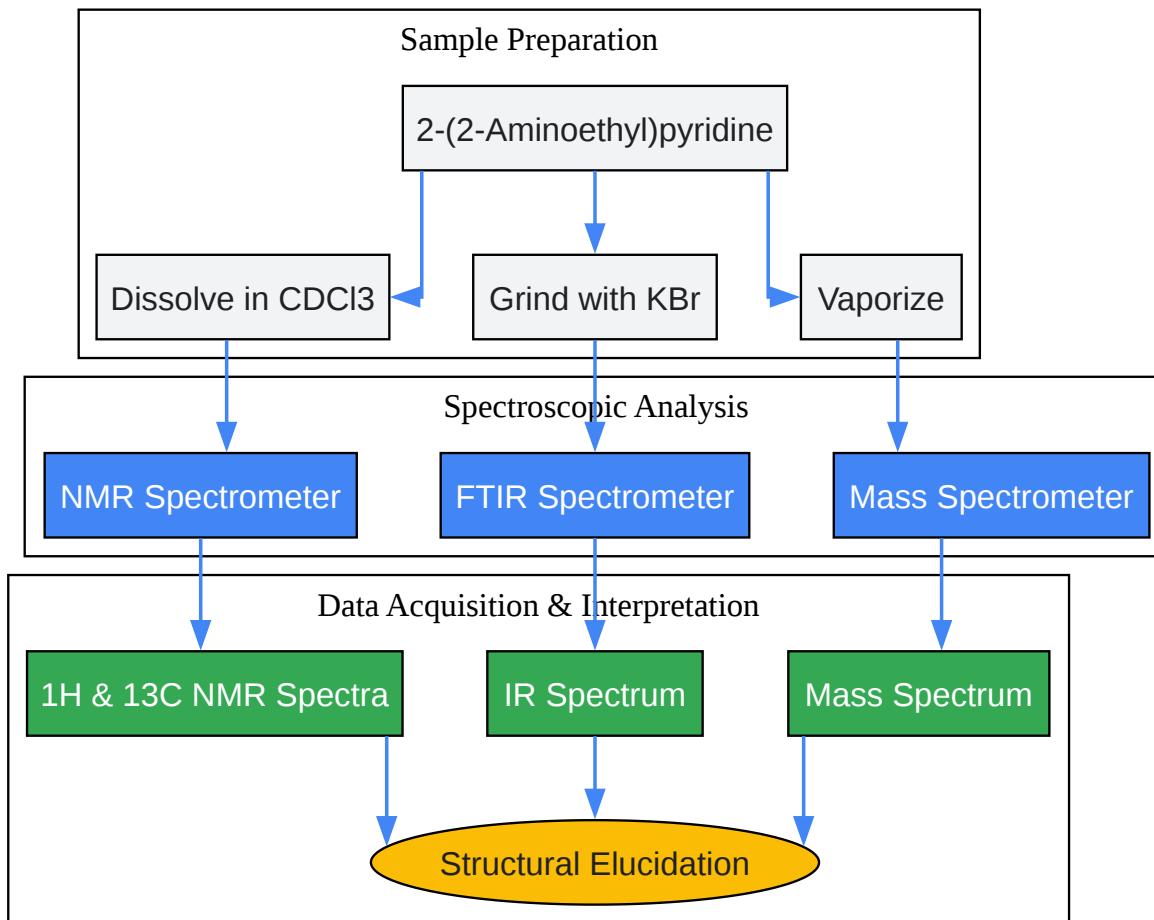
- Material Preparation: Use spectroscopy-grade Potassium Bromide (KBr) that has been thoroughly dried to remove moisture.[5]

- Grinding: In an agate mortar, grind 1-2 mg of **2-(2-Aminoethyl)pyridine** into a fine powder. [6]
- Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar and gently but thoroughly mix with the sample.[6]
- Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 metric tons) for a few minutes to form a thin, transparent pellet. [5]
- Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

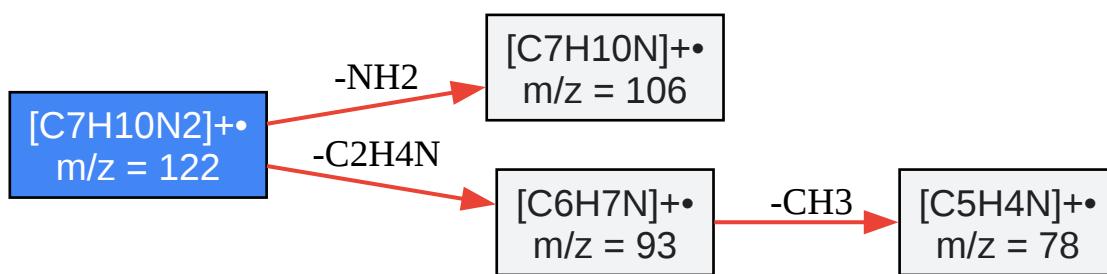
Mass Spectrometry (Electron Ionization) Protocol[12] [13][14][15][16]

- Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, where it is vaporized.
- Ionization: The gaseous molecules are passed through a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][8]
- Acceleration: The resulting positively charged ions are accelerated by an electric field.
- Mass Analysis: The ions are then deflected by a magnetic field according to their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

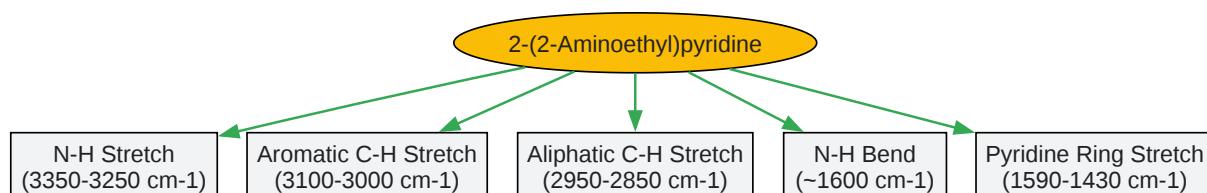
Visualizations

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Caption: General workflow for the spectroscopic analysis of **2-(2-Aminoethyl)pyridine**.

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Caption: Proposed fragmentation pathway of **2-(2-Aminoethyl)pyridine** in EI-MS.



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Caption: Key functional groups of **2-(2-Aminoethyl)pyridine** and their IR absorptions.

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